molecular formula C9H15NO4 B558616 1-Boc-azetidine-3-carboxylic acid CAS No. 142253-55-2

1-Boc-azetidine-3-carboxylic acid

Cat. No.: B558616
CAS No.: 142253-55-2
M. Wt: 201.22 g/mol
InChI Key: NCADHSLPNSTDMJ-UHFFFAOYSA-N
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Description

1-Boc-azetidine-3-carboxylic acid, also known as 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

1-Boc-azetidine-3-carboxylic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins that the ADCs or PROTACs are designed to interact with. The exact target would depend on the specific ADC or PROTAC that the compound is used to create .

Mode of Action

As a non-cleavable linker in the synthesis of ADCs, this compound connects the antibody to the cytotoxic drug . The ADC then binds to the target antigen on the cell surface, gets internalized, and releases the cytotoxic drug within the cell . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific ADC or PROTAC it is used to synthesize. ADCs generally work by inducing cell death through mechanisms like DNA damage or inhibition of cell division . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of this compound are determined by the ADC or PROTAC it helps to form. In the case of ADCs, the result is typically the death of the target cell . For PROTACs, the result is the degradation of the target protein, which can have various downstream effects depending on the function of the protein .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the presence of the target antigen (for ADCs) or target protein and E3 ligase (for PROTACs), the pH and enzymatic conditions within cells, and the presence of competing substrates or inhibitors .

Preparation Methods

The synthesis of 1-Boc-azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl group. One common method includes the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Boc-azetidine-3-carboxylic acid is unique due to its combination of the azetidine ring and the Boc protecting group. Similar compounds include:

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADHSLPNSTDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373175
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142253-55-2
Record name 1-Boc-Azetidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142253-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of t-butyldicarbonate (21.15 g) and THF (170 ml) was added under ice cooling to a mixture of azetidine-3-carboxylic acid (9.80 g), potassium carbonate (26.8 g) and water (150 ml). After stirring the reaction mixture at room temperature for 20 hours, the mixture was adjusted to pH 4 using 2 mol/L hydrochloric acid, extracted with chloroform, the organic layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure. The residue was crystallized with a mixed solution of hexane and ethyl acetate to obtain 19.5 g of 1-(t-butoxycarbonyl)azetidine-3-carboxylic acid.
Name
t-butyldicarbonate
Quantity
21.15 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example 1-C (K2CO3, acetone), azetidine-3-carboxylic acid gave the title compound as a solid (3.61 g, 91%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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